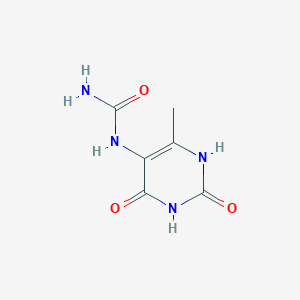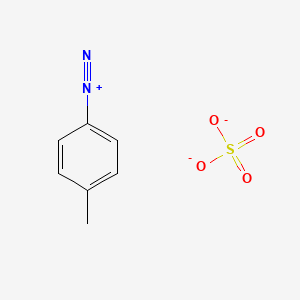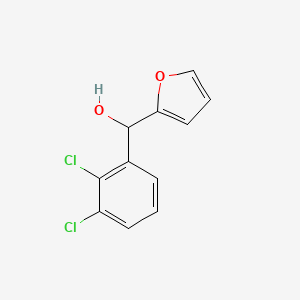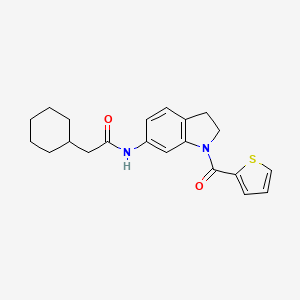
2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is a complex organic compound that features a cyclohexyl group, a thiophene ring, and an indolinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the indolinyl and thiophene intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The indolinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or nitrated indolinyl derivatives.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mecanismo De Acción
The mechanism of action of 2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide: Shares the thiophene and cyclohexyl groups but has a different functional group.
Indole derivatives: Compounds like indole-3-acetic acid, which have similar indolinyl structures but different substituents.
Uniqueness
2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
1211162-78-5 |
|---|---|
Fórmula molecular |
C21H24N2O2S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-cyclohexyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
InChI |
InChI=1S/C21H24N2O2S/c24-20(13-15-5-2-1-3-6-15)22-17-9-8-16-10-11-23(18(16)14-17)21(25)19-7-4-12-26-19/h4,7-9,12,14-15H,1-3,5-6,10-11,13H2,(H,22,24) |
Clave InChI |
UVOGYKHGGCRODA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


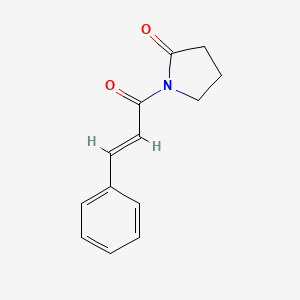
![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)
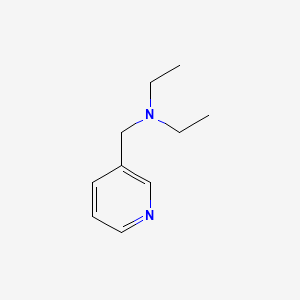


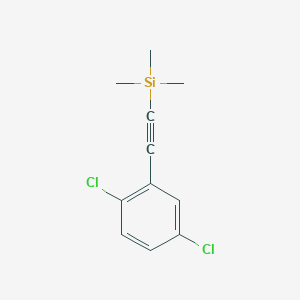
![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)


